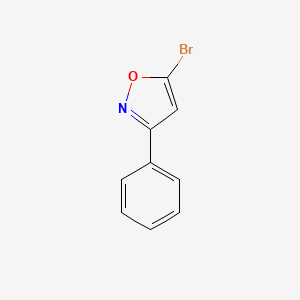

5-Bromo-3-phenylisoxazole

概要

説明

5-Bromo-3-phenylisoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions. The presence of a bromine atom at the 5th position and a phenyl group at the 3rd position makes this compound a unique and valuable compound in organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenylisoxazole can be achieved through various methods. One common approach involves the cyclization of β-nitro ketones in the presence of hydrohalic acids. This method proceeds through the formation of halogen-substituted hydroxamic acids . Another method involves the use of metal-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and reduced toxicity. These methods often employ (3 + 2) cycloaddition reactions of alkynes and nitrile oxides .

化学反応の分析

Types of Reactions: 5-Bromo-3-phenylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with dipolarophiles, leading to the formation of new heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include Grignard reagents and organolithium compounds.

Cycloaddition: Reagents such as nitrile oxides and alkynes are used under metal-catalyzed or metal-free conditions.

Major Products:

- Substitution reactions yield various substituted isoxazoles.

- Cycloaddition reactions produce a range of heterocyclic compounds with diverse functional groups .

科学的研究の応用

Chemistry: 5-Bromo-3-phenylisoxazole is used as a building block in organic synthesis to create combinatorial libraries of new heterocyclic compounds .

Biology and Medicine: Isoxazole derivatives, including this compound, exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial properties . They are investigated for their potential as therapeutic agents in drug discovery .

Industry: In the industrial sector, this compound is used in the development of materials with liquid crystalline properties and other advanced materials .

作用機序

The mechanism of action of 5-Bromo-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

- 5-Chloro-3-phenylisoxazole

- 5-Fluoro-3-phenylisoxazole

- 5-Iodo-3-phenylisoxazole

Comparison: 5-Bromo-3-phenylisoxazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity .

生物活性

5-Bromo-3-phenylisoxazole is a compound with notable biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. Its unique structure, featuring a bromine atom at the 5-position and a phenyl group at the 3-position of the isoxazole ring, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom enhances its reactivity, making it an important intermediate in organic synthesis. Isoxazoles are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions, which can lead to the formation of new heterocyclic compounds.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including resistant strains, making it a candidate for further development as an antibacterial agent. Its derivatives have also demonstrated antifungal properties.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit specific kinases associated with cancer progression has been a focal point in its evaluation as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting key enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.

The biological effects of this compound are mediated through its interactions with specific molecular targets. These interactions can modulate enzyme activity and receptor function, influencing various biological processes. For example, its binding affinity to certain phosphatases has been studied, revealing potential pathways through which it may exert its effects on microbial infections and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cell lines | , |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, this compound was shown to significantly reduce bacterial viability at concentrations above 100 µM. This study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .

Case Study: Anticancer Mechanism

Another study focused on the anticancer mechanisms of this compound revealed that it could inhibit the proliferation of breast cancer cells by inducing G2/M phase arrest and promoting apoptosis via caspase activation. The compound's effectiveness was compared against standard chemotherapeutic agents, showing promising results that warrant further investigation .

特性

IUPAC Name |

5-bromo-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKOEUYSROXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955190 | |

| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-92-1 | |

| Record name | 3356-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。